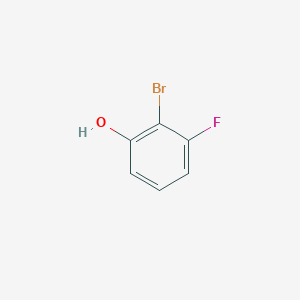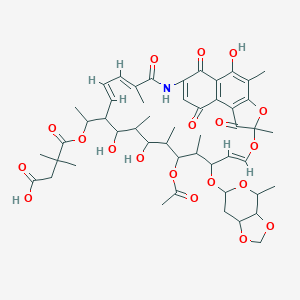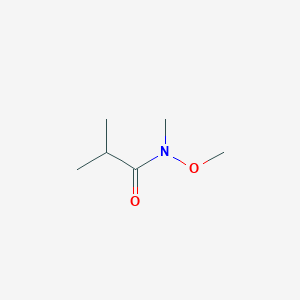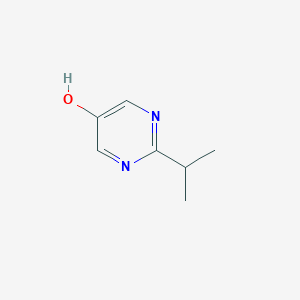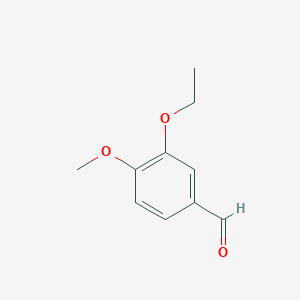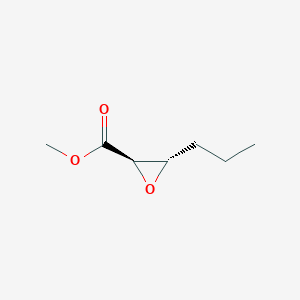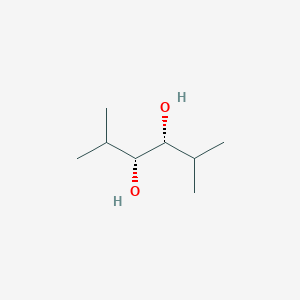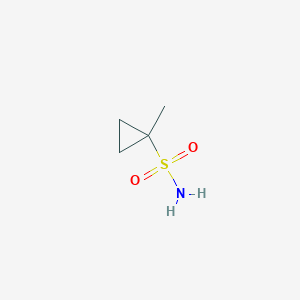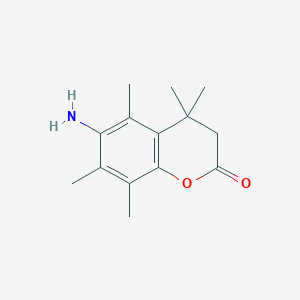
6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin, also known as APDC, is a synthetic compound that has been widely used in scientific research due to its unique properties. APDC is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and nickel. 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has also been used as a chelating agent for the removal of metal ions from water and soil. Additionally, 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has been used as a ligand in the synthesis of metal complexes for catalysis and inorganic chemistry.
Mecanismo De Acción
The mechanism of action of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin involves the formation of a complex with metal ions. 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has a high affinity for metal ions, and the complex formation occurs through the coordination of the metal ion with the amino and carbonyl groups of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin. The complex formation leads to changes in the electronic properties of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin, resulting in its unique fluorescent properties.
Efectos Bioquímicos Y Fisiológicos
6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to note that 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin should be handled with care as it is a synthetic compound and its long-term effects on the environment and human health are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has several advantages for lab experiments, including its high selectivity for metal ions, its high sensitivity for the detection of metal ions, and its unique fluorescent properties. However, there are also limitations to its use, including its limited solubility in water and its potential interference with other fluorescent probes.
Direcciones Futuras
There are several future directions for the use of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin in scientific research. One potential direction is the development of new synthetic methods for the preparation of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin and its derivatives. Another direction is the development of new applications for 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin, such as its use in the detection of metal ions in biological samples. Additionally, the use of 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin in the synthesis of metal complexes for catalysis and inorganic chemistry could lead to the development of new materials with unique properties.
Métodos De Síntesis
6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin has been synthesized using various methods, including the condensation of 4,4,5,7,8-pentamethylcoumarin with hydroxylamine hydrochloride, and the reaction of pentamethylcoumarin with hydroxylamine-O-sulfonic acid. The most common method of synthesis involves the reaction of 4,4,5,7,8-pentamethylcoumarin with hydroxylamine-O-sulfonic acid in the presence of a catalyst such as sodium acetate. This method yields pure 6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin with a high yield and purity.
Propiedades
Número CAS |
120372-42-1 |
|---|---|
Nombre del producto |
6-Amino-4,4,5,7,8-pentamethyldihydrocoumarin |
Fórmula molecular |
C14H21NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
6-amino-4,4,5,7,8-pentamethyl-3H-chromen-2-one |
InChI |
InChI=1S/C14H19NO2/c1-7-8(2)13-11(9(3)12(7)15)14(4,5)6-10(16)17-13/h6,15H2,1-5H3 |
Clave InChI |
LNVMNNLFOYOBDQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C(=C1N)C)C(CC(=O)O2)(C)C)C |
SMILES canónico |
CC1=C(C2=C(C(=C1N)C)C(CC(=O)O2)(C)C)C |
Sinónimos |
6-amino-4,4,5,7,8-pentamethyldihydrocoumarin 6-APMDC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]-](/img/structure/B45778.png)


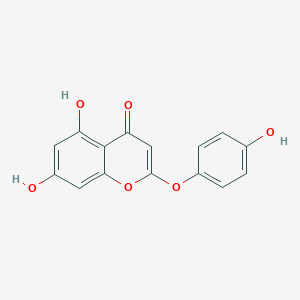
![N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B45788.png)
